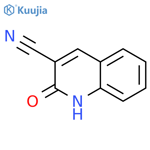

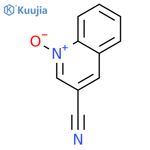

- Visible-light-driven catalytic oxidation of aldehydes and alcohols to nitriles by 4-acetamido-TEMPO using ammonium carbamate as a nitrogen source, Organic & Biomolecular Chemistry, 2019, 17(41), 9182-9186

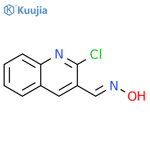

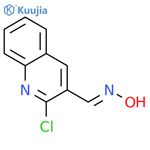

Cas no 95104-21-5 (2-Chloroquinoline-3-carbonitrile)

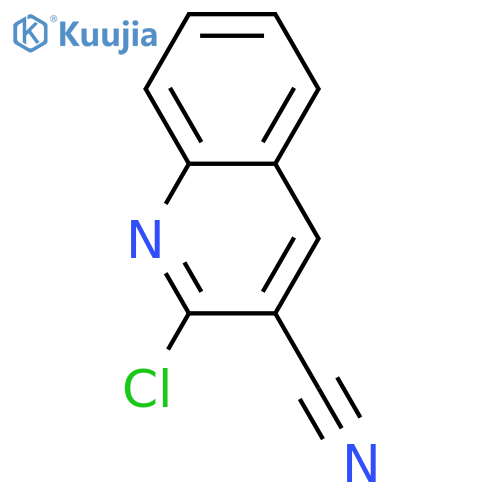

95104-21-5 structure

Nome del prodotto:2-Chloroquinoline-3-carbonitrile

Numero CAS:95104-21-5

MF:C10H5ClN2

MW:188.613100767136

MDL:MFCD08437566

CID:799187

PubChem ID:329761155

2-Chloroquinoline-3-carbonitrile Proprietà chimiche e fisiche

Nomi e identificatori

-

- 2-Chloroquinoline-3-carbonitrile

- 2-CHLORO-3-CYANOQUINOLINE

- 3-Quinolinecarbonitrile,2-chloro-

- 3-Quinolinecarbonitrile, 2-chloro-

- UGTRDMPALMEDBU-UHFFFAOYSA-N

- 6340AC

- AB45106

- 2-CHLORO-3-QUINOLINECARBONITRILE

- AB0072093

- T6839

- 2-Chloro-3-quinolinecarbonitrile (ACI)

- CS-0070162

- F2167-1300

- AKOS004121260

- VDA10421

- SY107077

- TS-02661

- MFCD08437566

- SCHEMBL1514476

- DB-081666

- DTXSID70468653

- 2-Chloroquinoline-3-carbonitrile, 97%

- EN300-60236

- Z57164770

- 95104-21-5

-

- MDL: MFCD08437566

- Inchi: 1S/C10H5ClN2/c11-10-8(6-12)5-7-3-1-2-4-9(7)13-10/h1-5H

- Chiave InChI: UGTRDMPALMEDBU-UHFFFAOYSA-N

- Sorrisi: N#CC1C(Cl)=NC2C(=CC=CC=2)C=1

Proprietà calcolate

- Massa esatta: 188.01400

- Massa monoisotopica: 188.0141259g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 0

- Conta accettatore di obbligazioni idrogeno: 2

- Conta atomi pesanti: 13

- Conta legami ruotabili: 0

- Complessità: 232

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Superficie polare topologica: 36.7

- XLogP3: 2.9

Proprietà sperimentali

- Densità: 1.36

- Punto di fusione: 164-168 °C

- Punto di ebollizione: 360.4°C at 760 mmHg

- Punto di infiammabilità: 171.8°C

- Indice di rifrazione: 1.667

- PSA: 36.68000

- LogP: 2.75988

2-Chloroquinoline-3-carbonitrile Informazioni sulla sicurezza

-

Simbolo:

- Parola segnale:Danger

- Dichiarazione di pericolo: H301-H318

- Dichiarazione di avvertimento: P280-P301+P310-P305+P351+P338

- Numero di trasporto dei materiali pericolosi:UN 2811 6.1/PG 3

- WGK Germania:3

- Codice categoria di pericolo: 22-41

- Istruzioni di sicurezza: S26

-

Identificazione dei materiali pericolosi:

- Condizioni di conservazione:Inert atmosphere,2-8°C(BD72725)

- Frasi di rischio:R22; R41

2-Chloroquinoline-3-carbonitrile Dati doganali

- CODICE SA:2933499090

- Dati doganali:

Codice doganale cinese:

2933499090Panoramica:

2933499090. altri composti contenenti chinolina o sistema di anelli isochinolina [ma non fusi ulteriormente]. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

Riassunto:

2933499090. altri composti contenenti nella struttura un sistema di anelli chinolina o isochinolina (anche idrogenati), non fusi ulteriormente. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

2-Chloroquinoline-3-carbonitrile Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1140802-100mg |

2-Chloroquinoline-3-carbonitrile |

95104-21-5 | 98% | 100mg |

¥60.00 | 2024-04-24 | |

| Enamine | EN300-60236-0.25g |

2-chloroquinoline-3-carbonitrile |

95104-21-5 | 95.0% | 0.25g |

$62.0 | 2025-02-20 | |

| abcr | AB213199-250 mg |

2-Chloroquinoline-3-carbonitrile; 95% |

95104-21-5 | 250mg |

€135.50 | 2023-05-06 | ||

| Enamine | EN300-60236-10.0g |

2-chloroquinoline-3-carbonitrile |

95104-21-5 | 95.0% | 10.0g |

$750.0 | 2025-02-20 | |

| TRC | C385125-500mg |

2-Chloroquinoline-3-carbonitrile |

95104-21-5 | 500mg |

$ 275.00 | 2022-06-06 | ||

| Fluorochem | 049091-250mg |

2-Chloro-3-cyanoquinoline |

95104-21-5 | 95% | 250mg |

£80.00 | 2022-03-01 | |

| Fluorochem | 049091-1g |

2-Chloro-3-cyanoquinoline |

95104-21-5 | 95% | 1g |

£142.00 | 2022-03-01 | |

| Life Chemicals | F2167-1300-1g |

2-chloroquinoline-3-carbonitrile |

95104-21-5 | 95% | 1g |

$135.0 | 2023-09-06 | |

| eNovation Chemicals LLC | D556020-1g |

2-Chloroquinoline-3-carbonitrile |

95104-21-5 | 95% | 1g |

$290 | 2024-05-23 | |

| TRC | C385125-100mg |

2-Chloroquinoline-3-carbonitrile |

95104-21-5 | 100mg |

$ 70.00 | 2022-06-06 |

2-Chloroquinoline-3-carbonitrile Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Reagents: Pyridine , Ammonium carbamate , Ammonium persulfate Catalysts: 4-Acetamido-TEMPO , Tris(2,2′-bipyridine)ruthenium(2+) bis(hexafluorophosphate) Solvents: Acetonitrile , Water ; 24 h, rt

1.2 Reagents: Diethyl ether

1.2 Reagents: Diethyl ether

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1 Reagents: Ammonia , Ceric ammonium nitrate Solvents: Water ; 5 min, rt; 0 °C

Riferimento

- Pyrazolo-fused quinoline analogs: synthesis of 1H-pyrazolo[3,4-b]quinolines and 3-amino-1H-pyrazolo[3,4-b]quinolines from 3-formyl- and 3-cyano-2-chloroquinolines, Indian Journal of Chemistry, 2006, (1), 292-296

Metodo di produzione 3

Condizioni di reazione

1.1 Reagents: Iodine , Hydroxylamine Solvents: Tetrahydrofuran ; rt

Riferimento

- Novel route for synthesis of camptothecin analogue, India, , ,

Metodo di produzione 4

Condizioni di reazione

1.1 Reagents: Phosphorus oxychloride

Riferimento

- Synthesis and antimicrobial activity of novel pyrazolo[3,4-b]quinoline derivatives, Archiv der Pharmazie (Weinheim, 2001, 334(4), 117-120

Metodo di produzione 5

Condizioni di reazione

1.1 Reagents: Formamide , Pyridine , Hydroxyamine hydrochloride Solvents: Xylene

Riferimento

- Formamide assisted one-pot conversion of aromatic aldehydes into the corresponding nitriles, Journal of Chemical Research, 2000, (1), 30-31

Metodo di produzione 6

Condizioni di reazione

1.1 Reagents: Phosphorus oxychloride

1.2 Reagents: Hydroxylamine

1.2 Reagents: Hydroxylamine

Riferimento

- The Vilsmeier reaction of non-aromatic compounds, Organic Reactions (Hoboken, 2000, 56,

Metodo di produzione 7

Condizioni di reazione

1.1 Reagents: Pyridine , Ammonium persulfate Catalysts: 4-Acetamido-TEMPO , Tris(2,2′-bipyridine)ruthenium(2+) bis(hexafluorophosphate) Solvents: Acetonitrile ; 24 h, 50 °C

1.2 Reagents: Ethyl acetate

1.2 Reagents: Ethyl acetate

Riferimento

- Combining Oxoammonium Cation Mediated Oxidation and Photoredox Catalysis for the Conversion of Aldehydes into Nitriles, Synlett, 2018, 29(16), 2185-2190

Metodo di produzione 8

Condizioni di reazione

1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ; 80 °C

1.2 Reagents: Hydroxyamine hydrochloride

1.2 Reagents: Hydroxyamine hydrochloride

Riferimento

- Synthesis and antimicrobial activity of some new quinoline and 1H-pyrazolo[3,4-b]quinoline derivatives, Bulletin of Pharmaceutical Sciences, 2004, 27(2), 237-245

Metodo di produzione 9

Condizioni di reazione

1.1 Reagents: Acetic anhydride

Riferimento

- Synthesis of 2-aryl-1,2,3,4-tetrahydropyrido[2',3':4,5]thieno[2,3-b]quinolin-4-ones, Indian Journal of Chemistry, 1994, (4), 375-9

Metodo di produzione 10

Condizioni di reazione

1.1 Reagents: Pyridine , Ammonium persulfate Catalysts: 4-Acetamido-TEMPO Solvents: Acetonitrile ; 24 h, 50 °C

Riferimento

- Preparation of nitriles from aldehydes using ammonium persulfate by means of a nitroxide-catalysed oxidative functionalisation reaction, Organic & Biomolecular Chemistry, 2022, 20(3), 667-671

Metodo di produzione 11

Condizioni di reazione

1.1 Reagents: Ammonia Solvents: Water ; 5 min, rt

1.2 Reagents: Ceric ammonium nitrate ; 10 - 15 min, 0 °C

1.2 Reagents: Ceric ammonium nitrate ; 10 - 15 min, 0 °C

Riferimento

- Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation into different functionalities, Indian Journal of Chemistry, 2005, (9), 1868-1875

Metodo di produzione 12

Condizioni di reazione

1.1 Reagents: Thionyl chloride Solvents: Benzene ; 2 h, reflux

Riferimento

- Study on antibacterial activity for multidrug resistance stain by using phenyl pyrazolones substituted 3-amino 1H-pyrazolon (3,4-b) quinoline derivative in vitro condition, International Journal of PharmTech Research, 2011, 3(1), 540-548

Metodo di produzione 13

Condizioni di reazione

1.1 Reagents: Iodine , Ammonia Solvents: Tetrahydrofuran , Water ; 3 h, 25 °C

Riferimento

- Preparation of cyanoquinoline derivatives useful as IDO1 inhibitors, China, , ,

Metodo di produzione 14

Condizioni di reazione

1.1 Reagents: Iodine , Ammonia Solvents: Tetrahydrofuran , Water ; 75 min, rt

1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt

1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt

Riferimento

- A one pot method of conversion of aldehydes into nitriles using iodine in ammonia water. Synthesis of 2-chloro-3-cyanoquinolines, Indian Journal of Chemistry, 2009, (1), 152-154

Metodo di produzione 15

Condizioni di reazione

1.1 Reagents: Ammonia Solvents: Water ; 5 min, rt

1.2 Reagents: Diammonium cerium hexanitrate ; 0 °C; 10 - 15 min, 0 °C

1.2 Reagents: Diammonium cerium hexanitrate ; 0 °C; 10 - 15 min, 0 °C

Riferimento

- IND-2, a pyrimido[1'',2'':1,5]pyrazolo[3,4-b]quinoline derivative, circumvents multi-drug resistance and causes apoptosis in colon cancer cells, Bioorganic & Medicinal Chemistry, 2015, 23(3), 602-611

Metodo di produzione 16

Condizioni di reazione

1.1 Reagents: Iodine , Ammonia Solvents: Tetrahydrofuran ; 1 h, rt

Riferimento

- Zirconia-Cu(I) stabilized copper oxide mesoporous nano-catalyst: Synthesis and DNA reactivity of 1,2,4-oxadiazole-quinolinepeptidomimetics-based metal(II) complexes, Nucleosides, 2020, 39(4), 630-647

Metodo di produzione 17

Condizioni di reazione

1.1 Reagents: Phosphorus oxychloride ; 12 h, reflux

1.2 Reagents: Potassium carbonate Solvents: Water ; neutralized, 0 °C

1.2 Reagents: Potassium carbonate Solvents: Water ; neutralized, 0 °C

Riferimento

- Ru(III)-catalyzed construction of variously substituted quinolines from 2-aminoaromatic aldehydes (ketones) and isoxazoles: Isoxazoles as cyclization reagent and cyano sources, Chinese Chemical Letters, 2022, 33(8), 4064-4068

Metodo di produzione 18

Condizioni di reazione

1.1 Reagents: Triethylamine , Hydroxyamine hydrochloride , Propylphosphonic anhydride Solvents: Dimethylformamide ; 1 - 3 h, 100 °C

Riferimento

- Propylphosphonic anhydride (T3P): a remarkably efficient reagent for the one-pot transformation of aromatic, heteroaromatic, and aliphatic aldehydes to nitriles, Synlett, 2009, (20), 3378-3382

Metodo di produzione 19

Condizioni di reazione

1.1 Reagents: Thionyl chloride Solvents: Benzene ; 3 h, reflux

Riferimento

- Synthesis of novel pyrazoloquinolines, Indian Journal of Heterocyclic Chemistry, 2012, 21(3), 237-244

Metodo di produzione 20

Condizioni di reazione

1.1 Reagents: Thionyl chloride Solvents: Benzene ; 2 h, reflux

Riferimento

- Dyeing performance of heterocyclic monoazo dyes based on 3-amino-1H-pyrazolon[3,4-b]quinoline derivatives on various fibers, Archives of Applied Science Research, 2011, 3(4), 359-365

2-Chloroquinoline-3-carbonitrile Raw materials

- 2-Oxo-1,2-dihydroquinoline-3-carbonitrile

- 3-Quinolinecarboxaldehyde, 2-chloro-, oxime, (E)- (9CI)

- quinoline-3-carbonitrile 1-oxide

- 2-Chloroquinoline-3-carbaldehyde

- N-(2-chloroquinolin-3-yl)methylidenehydroxylamine

2-Chloroquinoline-3-carbonitrile Preparation Products

2-Chloroquinoline-3-carbonitrile Letteratura correlata

-

1. Synthesis of 4-azido-3-diazo-3H-pyrazolo[3,4-b]quinoline from 3-amino-4-hydrazino-1H-pyrazolo[3,4-b]quinoline1Wolfgang Stadlbauer,Gerhard Hojas J. Chem. Soc. Perkin Trans. 1 2000 3085

-

Wensheng Yu,Paul G. Bulger,Kevin M. Maloney Green Chem. 2016 18 4941

-

Ritush Kumar,Radhey M. Singh Org. Biomol. Chem. 2019 17 5990

-

4. Fused quinoline heterocycles I. First example of the 2,4-diazidoquinoline-3-carbonitrile and 1-aryl-1,5-dihydro-1,2,3,4,5,6-hexaazaacephenanthrylenes ring systemsRamadan A. Mekheimer J. Chem. Soc. Perkin Trans. 1 1999 2183

-

Jay Bahadur Singh,Kalpana Mishra,Tanu Gupta,Radhey M. Singh New J. Chem. 2018 42 3310

95104-21-5 (2-Chloroquinoline-3-carbonitrile) Prodotti correlati

- 2171581-42-1(3-(3-aminothiolan-3-yl)oxolan-3-ol)

- 1486289-54-6(N-Ethyl-N-(2-methyl-2-propen-1-yl)-carbamic Acid 1,1-Dimethylethyl Ester)

- 2138048-41-4(5-[1-(1H-1,2,3-triazol-4-yl)cyclopropyl]pyridine-2-carbaldehyde)

- 1805559-93-6(5-(Difluoromethyl)-3-methyl-2-nitropyridine-4-acetic acid)

- 65626-23-5(2-tetrahydropyran-4-ylacetaldehyde)

- 2679859-96-0(rac-(2R,4S)-4-(2-methylpropyl)-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)

- 1807091-53-7(2-(Difluoromethyl)-4-fluoro-3-hydroxypyridine-6-sulfonamide)

- 1025577-96-1((2Z)-4,4-Dimethyl-3-oxo-2-[[3-(trifluoromethyl)anilino]methylidene]pentanenitrile)

- 1137339-95-7(2-Methoxy-5-(methylaminocarbonyl)phenylboronic acid)

- 2680532-14-1(1-(4,5-dicyano-1H-imidazol-1-yl)cyclopropane-1-carboxylic acid)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:95104-21-5)2-Chloroquinoline-3-carbonitrile

Purezza:99%

Quantità:5g

Prezzo ($):265.0